molecular formula C15H27NO B14458470 2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine CAS No. 69462-47-1

2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine

Cat. No.: B14458470
CAS No.: 69462-47-1
M. Wt: 237.38 g/mol
InChI Key: RGZIVQRTJRMVAQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine is an organic compound with the molecular formula C15H27NO. It is a piperidine derivative, characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine typically involves the reaction of 2,6-dimethylpiperidine with 2-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A simpler derivative without the cyclohexyl group.

    2-Methylcyclohexanone: A related compound with a similar cyclohexyl structure but lacking the piperidine ring.

Uniqueness

2,6-Dimethyl-1-((2-methylcyclohexyl)carbonyl)piperidine is unique due to its combined structural features of both piperidine and cyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

69462-47-1

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(2-methylcyclohexyl)methanone

InChI

InChI=1S/C15H27NO/c1-11-7-4-5-10-14(11)15(17)16-12(2)8-6-9-13(16)3/h11-14H,4-10H2,1-3H3

InChI Key

RGZIVQRTJRMVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(=O)N2C(CCCC2C)C

Origin of Product

United States

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